molecular formula C17H18N6O B2370561 3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine CAS No. 2380181-92-8

3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine

Cat. No. B2370561
CAS RN: 2380181-92-8
M. Wt: 322.372
InChI Key: ILYGMENIULJIHR-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications, including medicinal chemistry and drug development.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is not fully understood. However, it is believed to act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells. This compound has also been shown to bind to specific receptors in the brain, which may have implications for its use in imaging techniques.
Biochemical and Physiological Effects:
3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and proliferation of cancer cells. This compound has also been shown to have an affinity for certain receptors in the brain, which may have implications for its use in imaging techniques.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine in lab experiments is its potential use as a therapeutic agent in the treatment of cancer and other diseases. This compound has also shown promise as a diagnostic tool in imaging techniques. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine. One area of research is the further investigation of its potential use as a therapeutic agent in the treatment of cancer and other diseases. Other areas of research include the development of new imaging techniques using this compound and the investigation of its potential use in other areas of medicine, such as neurology and psychiatry. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine has been reported using various methods. One of the most common methods involves the reaction of furan-2-carboxylic acid with 4-(6-methylpyrimidin-4-yl)piperazine-1-carboxylic acid in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then reacted with 2,6-dichloropyridazine to yield the final product.

Scientific Research Applications

3-(Furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine has shown promising results in various scientific research applications. It has been studied for its potential use as a therapeutic agent in the treatment of cancer and other diseases. This compound has also been investigated for its potential use as a diagnostic tool in imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).

properties

IUPAC Name

3-(furan-2-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-13-11-17(19-12-18-13)23-8-6-22(7-9-23)16-5-4-14(20-21-16)15-3-2-10-24-15/h2-5,10-12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYGMENIULJIHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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